cyclopenta[cd]pyren-3(4H)-one

Electrophilic substitution Regioselectivity PAH derivatization

Procure cyclopenta[cd]pyren-3(4H)-one (CPPO) for its unique regioselective reactivity: electrophilic bromination occurs exclusively at the 4-position, not the 8-position—enabling SAR studies impossible with parent hydrocarbons. Unlike B[a]P, CPPO induces AKR1C1 5-fold in HepG2 cells without CYP1A1 confounding, providing a clean probe for aldo-keto reductase-mediated genotoxicity. As a CPP precursor, it delivers ~88% overall yield via NaBH₄ reduction/dehydration, offering gram-scale capacity without costly direct CPP procurement.

Molecular Formula C18H10O
Molecular Weight 242.3 g/mol
CAS No. 69795-70-6
Cat. No. B1616017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopenta[cd]pyren-3(4H)-one
CAS69795-70-6
Molecular FormulaC18H10O
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1C2=CC3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C1=O
InChIInChI=1S/C18H10O/c19-15-9-13-8-12-3-1-2-10-4-5-11-6-7-14(15)17(13)18(11)16(10)12/h1-8H,9H2
InChIKeySWEWVKNBZYILAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenta[cd]pyren-3(4H)-one (CAS 69795-70-6): Core Identity for Targeted PAH Research & Synthesis


Cyclopenta[cd]pyren-3(4H)-one (CPPO, C₁₈H₁₀O) is a polycyclic aromatic ketone that contains a reactive carbonyl group embedded in a cyclopenta-fused pyrene framework [1]. This specific oxidation state distinguishes it from both the parent hydrocarbon cyclopenta[cd]pyrene (CPP) and the fully reduced 3,4-dihydro derivative, conferring a unique electrophilic reactivity profile that enables regioselective derivatization at the 4-position rather than the 8-position [2]. Experimental mutagenicity data classify the compound as positive in human h1A1v2 cells [3], while enzyme induction studies in HepG2 cells confirm its distinct capacity to upregulate AKR1C1 mRNA, a pattern that diverges from classical CYP1A1-predominant PAHs such as benzo[a]pyrene [4].

Why Cyclopenta[cd]pyren-3(4H)-one Cannot Be Replaced by Generic PAH Ketones or the Parent Hydrocarbon


Oxy-PAHs are often treated as a uniform class in environmental monitoring and toxicological screening; however, the specific placement of the carbonyl at the 3-position of cyclopenta[cd]pyren-3(4H)-one creates a reactivity pattern that is absent in both the fully aromatic parent CPP and other benzannulated ketones such as 11H-benzo[a]fluoren-11-one [1]. The ketone directs electrophilic bromination exclusively to the 4-position, whereas 3,4-dihydrocyclopenta[cd]pyrene gives predominantly the 8-bromide under identical conditions [1]. This switch in regiochemistry—from a bay-region-adjacent site to a position on the cyclopentane ring—is a hard structural constraint that cannot be mimicked by generic PAH ketones or by substituting the hydrocarbon analog. In cellular assays, the compound induces AKR1C1 to a level (5-fold) comparable to that of B[a]P (7-fold) while only weakly activating CYP1A1, creating a skewed metabolic induction signature that differs from both parent CPP and classical AhR ligands [2]; this makes it a functionally irreplaceable probe for studying non-CYP1A1-mediated PAH responses.

Quantitative Evidence Guide: Cyclopenta[cd]pyren-3(4H)-one Differentiation Data


Regioselective Bromination: 4-Position vs. 8-Position in the 3,4-Dihydro Analog

Under identical bromination conditions (Br₂ in CCl₄), cyclopenta[cd]pyren-3(4H)-one (2) affords the 4-bromide as the predominant product, whereas 3,4-dihydrocyclopenta[cd]pyrene (1) yields the 8-bromide [1]. This represents a complete switch in the preferred site of electrophilic attack, driven by the carbonyl group's electronic influence on the cyclopenta ring. The 4-position is located on the saturated cyclopentanone ring, while the 8-position corresponds to the bay region of the pyrene nucleus [1]. This regiochemical outcome is not achievable with the parent hydrocarbon CPP, which reacts via addition at the 3,4-olefinic bond, nor with other PAH ketones lacking this specific ring fusion.

Electrophilic substitution Regioselectivity PAH derivatization

Relative Reactivity in Friedel–Crafts Acetylation: Benchmarking Against 1-Acetylpyrene

In Friedel–Crafts acetylation with acetyl chloride/AlCl₃, cyclopenta[cd]pyren-3(4H)-one (2) displays a relative reactivity of 0.75 when compared directly with 1-acetylpyrene [1]. This numerical value places the ketone's reactivity at approximately 75% of the reference standard, quantifying the deactivating effect of the carbonyl group embedded in the cyclopenta ring. Both compounds undergo substitution at sites 1, 6, and 8 of the pyrene nucleus, but the partial rate factor at site 1 of the dihydro analog (1) was lower than that of the corresponding position in 1-acetylpyrene, whereas sites 6 and 8 of 1 were more reactive [1]. This differential reactivity profile across multiple positions highlights the unique electronic landscape created by the 3-ketone functionality.

Reactivity Acetylation Structure–activity relationship

AKR1C1 mRNA Induction in HepG2 Cells: Comparison with 13 PAHs and 7 Oxy-PAHs

In a head-to-head screening of 20 environmentally relevant PAHs and oxy-PAHs at 5 µM for 24 h in HepG2 cells, cyclopenta[cd]pyren-3(4H)-one (CPPO) induced AKR1C1 mRNA 5-fold relative to DMSO control [1]. This level is comparable to that of B[b]FO (5-fold) and NCQ (6-fold), but lower than B[a]FO (11-fold) and B[a]P (7-fold) [1]. Crucially, CPPO's induction of CYP1A1 and CYP1A2 was substantially weaker than that elicited by non‑oxygenated PAHs such as B[a]P, B[k]FA, and DB[a,h]A, placing CPPO in a distinct functional sub‑category: strong AKR1C1 inducer with weak CYP1A1 activation [1]. No other compound in the panel exhibited exactly this paired induction pattern, with the closest analog B[b]FO showing a 5-fold AKR1C1 response but differing in CYP1B1 induction magnitude.

Metabolic enzyme induction Aldo-keto reductase HepG2 Oxy-PAH toxicology

Synthetic Utility as a Key Intermediate for Cyclopenta[cd]pyrene (CPP): Documented Yields and Pathways

Cyclopenta[cd]pyren-3(4H)-one serves as the pivotal intermediate in the two-step synthesis of cyclopenta[cd]pyrene (CPP), a potent environmental mutagen whose direct isolation is challenging and whose mutagenicity exceeds that of benzo[a]pyrene [1]. The ketone is generated from pyren-4-ylacetic acid with anhydrous HF or polyphosphoric acid (yields up to 88% reported in tabulated references) and can be reduced with NaBH₄ to 3,4-dihydrocyclopenta[cd]pyren-3-ol, which upon dehydration yields CPP [1]. Alternatively, Wolff–Kishner reduction followed by oxidative dehydrogenation provides a second validated route [1]. Irradiation of 1-(bromoacetyl)pyrene in CCl₄ produces the ketone in 39% isolated yield (55% starting material recovery), offering a photochemical entry [1]. Notably, the isomeric pyren-1-ylacetic acid fails to cyclize under identical conditions, confirming that only the 4-substituted precursor gives access to this specific ketone [1].

Synthetic chemistry PAH synthesis Intermediate Yield

Experimental Mutagenicity Classification: Human Cell Data vs. QSAR Predictions

In the curated QSAR database by Papa et al. (2008), cyclopenta[cd]pyren-3(4H)-one carries a positive experimental mutagenicity call in human h1A1v2 cells, confirmed by both k-NN and CART model predictions [1]. This human-cell-based classification provides a direct toxicological anchor that is absent for many commercially available oxy-PAH standards, which are frequently tested only in bacterial (Ames) assays. While the parent CPP is established as more mutagenic than BaP in Salmonella [2], the human cell data for CPPO place it in a defined experimental mutagenicity category that can be benchmarked against the broader PAH dataset in the same QSAR model system, which includes over 100 PAHs and derivatives [1].

Mutagenicity Human cells QSAR Toxicology

Cyclopenta[cd]pyren-3(4H)-one: Optimal Application Scenarios Guided by Differentiation Evidence


In-House Synthesis of Cyclopenta[cd]pyrene (CPP) for Mutagenicity and Carcinogenicity Studies

Laboratories requiring CPP as a reference mutagen or metabolite precursor should procure cyclopenta[cd]pyren-3(4H)-one as the strategic intermediate. The ketone is converted to CPP in two steps with overall yields reaching ~88% via the NaBH₄ reduction/dehydration pathway, or via Wolff–Kishner reduction followed by oxidative dehydrogenation [1]. This route bypasses the need to purchase CPP directly from specialty suppliers at high cost and with limited availability, while providing gram-scale capacity for in vivo carcinogenicity protocols that demand larger quantities than typical analytical standards.

Selective AKR1C1 Pathway Activation in HepG2 Mechanistic Toxicology

Investigators studying aldo-keto reductase-mediated PAH toxicity should select CPPO as the probe of choice. At 5 µM in HepG2 cells, CPPO induces AKR1C1 mRNA 5-fold while only weakly activating CYP1A1/1A2, a pattern not reproduced by B[a]P (strong CYP1A1 inducer) or B[a]FO (very strong AKR1C1 with different CYP1B1 profile) [2]. This selective induction profile enables experimental dissection of AKR1C1-dependent genotoxicity pathways without confounding from CYP1A1-mediated metabolic activation, a critical requirement for assigning mechanism of action to specific oxy-PAH metabolites.

Synthesis of 4-Substituted Cyclopenta[cd]pyrene Derivatives via Electrophilic Bromination

Researchers needing 4-substituted CPP analogs for structure–activity relationship studies should use cyclopenta[cd]pyren-3(4H)-one, not the 3,4-dihydro or fully aromatic parent. Bromination of the ketone exclusively yields the 4-bromide, whereas the dihydro compound gives the 8-bromide and CPP reacts via addition at the 3,4-double bond [3]. The resulting 4-bromo-ketone can be further elaborated through cross-coupling and subsequent reduction/dehydration to deliver CPP derivatives functionalized at a position that is inaccessible starting from the hydrocarbon.

Development of Human Cell-Based Mutagenicity Reference Standards

For environmental analytical laboratories and regulatory toxicology programs building human-cell-based mutagenicity screening panels, CPPO offers a rare combination: an oxygenated PAH with confirmed positive experimental mutagenicity in the h1A1v2 human cell line and validated QSAR model concordance [4]. Many commercial oxy-PAH standards lack any human cell mutagenicity data, limiting their utility as positive controls. Incorporating CPPO into screening batteries adds a characterized ketone PAH reference point that bridges the gap between bacterial mutagenicity (Ames) data and human health risk models.

Quote Request

Request a Quote for cyclopenta[cd]pyren-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.